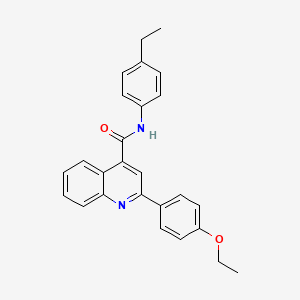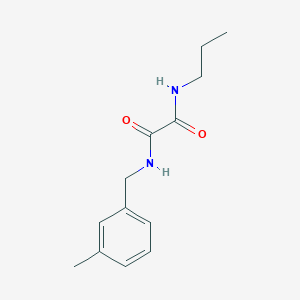![molecular formula C17H20ClN3O4S B4948382 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B4948382.png)
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide, also known as PSB-0739, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of the protease enzyme called SARS-CoV-2 Mpro, which is essential for the replication of the SARS-CoV-2 virus responsible for COVID-19. This compound has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide works by binding to the active site of the SARS-CoV-2 Mpro enzyme, thereby inhibiting its activity and preventing the replication of the virus. It also works by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on biochemical and physiological parameters in animal models. It has been shown to be well-tolerated and safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide in laboratory experiments include its low toxicity profile, high potency, and specificity for the SARS-CoV-2 Mpro enzyme and carbonic anhydrase IX. The limitations of using this compound in laboratory experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide. One direction is to further investigate its potential use in treating COVID-19 by conducting clinical trials. Another direction is to study its potential use in treating other types of cancer. Additionally, the synthesis of this compound could be optimized to increase its yield and reduce its cost, making it more accessible for scientific research. Furthermore, the use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide involves the reaction of 2-chloro-4-nitrophenol with propylamine to form 2-chloro-4-(propylamino)phenol. This intermediate is then reacted with sulfuryl chloride to form 2-chloro-4-[(propylamino)sulfonyl]phenol. The final step involves the reaction of 2-chloro-4-[(propylamino)sulfonyl]phenol with 2-pyridinemethanol and acetic anhydride to form this compound.
Propiedades
IUPAC Name |
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-2-8-21-26(23,24)14-6-7-16(15(18)10-14)25-12-17(22)20-11-13-5-3-4-9-19-13/h3-7,9-10,21H,2,8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHITLZWJOWAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)


![2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B4948337.png)
![2-chloro-N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4948343.png)
![2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4948359.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4948360.png)
![{8-[(4-fluorophenyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4948365.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4948376.png)

![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B4948392.png)
![2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B4948394.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine](/img/structure/B4948410.png)
